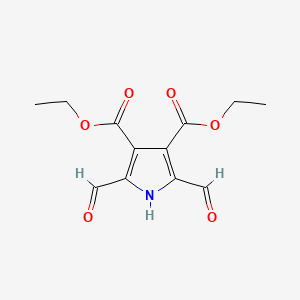

Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-18-11(16)9-7(5-14)13-8(6-15)10(9)12(17)19-4-2/h5-6,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJPZQZOZZFUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2,5 Diformyl 1h Pyrrole 3,4 Dicarboxylate

Established Synthetic Routes to Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate

Synthesis via Macrocyclization Precursors

Diformylpyrrole derivatives are valuable precursors in the synthesis of macrocycles, particularly porphyrinoids. For instance, 3,4-diethylpyrrole-2,5-dicarbaldehyde has been utilized in condensation reactions with diaminobenzenes to create Schiff base complexes that can coordinate with metals like uranyl(VI). frontierspecialtychemicals.com While this compound is not cited as a direct precursor in seminal macrocyclization studies, its structural motifs are highly relevant. The diformyl functionality at the 2 and 5 positions is ideal for condensation reactions with appropriate dipyrromethanes or other precursors to form expanded porphyrin-like structures. The synthesis of such a precursor is driven by the need for symmetrically functionalized building blocks that can lead to complex, conjugated macrocyclic systems. semanticscholar.orgresearchgate.net The conformational pre-organization of linear precursors is a critical factor in achieving successful macrocyclization over intermolecular polymerization. semanticscholar.orgresearchgate.net

Multi-Step Approaches from Readily Available Starting Materials

A plausible synthetic route to the target molecule begins with the formation of the core pyrrole (B145914) ring, Diethyl 1H-pyrrole-3,4-dicarboxylate. While a direct synthesis from 2,3-diacetylsuccinic acid diethyl ester is not explicitly detailed, related chemistry suggests a pathway. A more documented approach to the pyrrole-3,4-dicarboxylate core involves the acid-catalyzed cyclization of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a primary amine. znaturforsch.com To obtain the N-unsubstituted target, a protecting group strategy or a reagent like ammonia (B1221849) would be necessary.

Once the Diethyl 1H-pyrrole-3,4-dicarboxylate core is obtained, the crucial step is the diformylation of the α-positions (C2 and C5). Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 position, followed by the C5 position. chemistrysteps.com The Vilsmeier-Haack reaction is the classic and most effective method for this transformation. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comijpcbs.com

The proposed multi-step synthesis would be:

Formation of the Pyrrole Core : Synthesize Diethyl 1H-pyrrole-3,4-dicarboxylate from a suitable acyclic precursor.

Diformylation : Subject the pyrrole core to the Vilsmeier-Haack reaction using at least two equivalents of the Vilsmeier reagent to introduce formyl groups at both the C2 and C5 positions. Subsequent hydrolysis of the intermediate iminium salt yields the final dialdehyde (B1249045) product. wikipedia.org

Analogous Synthetic Strategies for Related Pyrrole Dicarboxylates

The synthesis of substituted pyrrole dicarboxylates is well-established, with several named reactions providing versatile routes to various substitution patterns. These analogous strategies provide a framework for understanding the potential synthesis of the target compound.

Knorr Pyrrole Synthesis and its Adaptations for Polysubstituted Pyrroles

The Knorr pyrrole synthesis is a powerful and widely used method for preparing substituted pyrroles. The classic reaction involves the condensation of an α-amino-ketone with a β-ketoester. rsc.org A well-known example is the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often called Knorr's Pyrrole, from two equivalents of ethyl acetoacetate (B1235776). rsc.orgpku.edu.cn In this one-pot procedure, one molecule of ethyl acetoacetate is converted to an α-amino-ketone in situ via nitrosation followed by reduction with zinc dust in acetic acid. This intermediate then reacts with a second molecule of ethyl acetoacetate to form the pyrrole ring. rsc.orgpku.edu.cn

This methodology can be adapted to produce a wide variety of polysubstituted pyrroles by changing the starting ketone and β-dicarbonyl components. nih.gov For the synthesis of a 3,4-dicarboxylate, the strategy would need to be modified to use precursors that lead to ester functionalities at these specific positions, such as derivatives of succinic acid.

| Feature | Description | Example Starting Materials | Resulting Product | Reference |

|---|---|---|---|---|

| Core Reaction | Condensation of an α-amino-ketone and a β-ketoester. | Ethyl acetoacetate, Sodium nitrite, Zinc | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | , rsc.org |

| Key Intermediate | The α-amino-ketone is highly reactive and is typically generated in situ. | Ethyl 2-oximinoacetoacetate is reduced to ethyl 2-aminoacetoacetate. | - | |

| Versatility | The choice of starting materials allows for the synthesis of a wide range of polysubstituted pyrroles. | Methyl acetoacetate and tert-butyl oximinoacetoacetate | 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

Condensation Reactions Utilizing Substituted Pyrrole Precursors

The Paal-Knorr synthesis is another fundamental method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. nih.gov This approach is notable for its simplicity and efficiency in creating the pyrrole ring from an acyclic precursor. nih.gov A recent application demonstrated a one-pot, two-step process starting from 2,5-dimethylfuran, which is first converted to 2,5-hexanedione (B30556) and then condensed with various primary amines to yield N-substituted pyrroles. nih.gov

Beyond ring formation, condensation reactions can also involve pre-existing pyrrole units. For example, 3,4-diethylpyrrole (B103146) can be condensed with aqueous formaldehyde (B43269) in the presence of p-toluenesulfonic acid to produce octaethylporphyrin, demonstrating how simple pyrroles can be used as building blocks for complex macrocycles. orgsyn.org

Strategies for the Regioselective Introduction of Formyl Groups onto Pyrrole Scaffolds

The regioselective formylation of a pyrrole ring is critical for synthesizing compounds like this compound. The Vilsmeier-Haack reaction is the premier method for this transformation on electron-rich aromatic systems. chemistrysteps.comorganic-chemistry.orgijpcbs.com The electrophile, a chloroiminium salt (the Vilsmeier reagent), is generated from DMF and POCl₃. wikipedia.orgyoutube.com It attacks the pyrrole ring, leading to an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. chemistrysteps.comwikipedia.org

The pyrrole nucleus is highly activated towards electrophilic substitution, primarily at the C2 (α) position. If the C2 position is occupied, substitution occurs at the C3 (β) position. For an N-unsubstituted pyrrole with vacant α-positions, formylation occurs sequentially, first at C2 and then at C5. A practical example is the formylation of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole, where POCl₃ and DMF are used to introduce a formyl group at the vacant C5 position. nih.gov To achieve diformylation at both the C2 and C5 positions of a 3,4-dicarboxylate precursor, a stoichiometric excess of the Vilsmeier reagent would be required.

| Reaction | Reagents | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich arenes and heterocycles (e.g., pyrrole) | Mild and efficient method for introducing a formyl (-CHO) group. The reaction proceeds via an electrophilic iminium salt. | organic-chemistry.org, ijpcbs.com |

| Regioselectivity on Pyrrole | POCl₃, DMF | N-unsubstituted pyrroles | Strongly directs to the C2 (α) position. If C2 is blocked, substitution occurs at C3 (β). If C2 and C5 are available, diformylation is possible with excess reagent. | chemistrysteps.com |

| Specific Example | POCl₃, DMF in CH₂Cl₂ | 3,4-dimethyl-2-ethoxycarbonyl-pyrrole | Successfully formylates the available C5 position. | nih.gov |

Mechanistic Insights into this compound Formation

The formation of this compound proceeds via the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heteroaromatic rings. The mechanism can be understood in three key stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of Diethyl 1H-pyrrole-3,4-dicarboxylate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the electron-rich α-positions (C2 and C5) of the pyrrole ring. The presence of the electron-withdrawing carboxylate groups at the 3 and 4 positions deactivates the β-positions, further directing the substitution to the α-carbons. This results in the formation of an iminium salt intermediate. Given that the starting material has two available α-positions, the reaction proceeds to introduce formyl groups at both sites.

Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate. The addition of water to the reaction mixture leads to the cleavage of the carbon-nitrogen double bond, liberating the formyl group and regenerating a secondary amine. This hydrolysis step ultimately yields the desired this compound.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

| Parameter | Effect on Reaction | Optimized Conditions (General) |

| Stoichiometry of Reagents | The molar ratio of the pyrrole substrate to the Vilsmeier reagent (DMF and POCl₃) is crucial. An excess of the formylating agent is typically required to ensure diformylation at both α-positions. | A molar ratio of at least 2:1 of the Vilsmeier reagent to the pyrrole substrate is generally employed. |

| Temperature | The reaction temperature affects the rate of both the Vilsmeier reagent formation and the subsequent electrophilic substitution. The initial formation of the Vilsmeier reagent is often carried out at low temperatures (e.g., 0 °C) to control its reactivity. The subsequent formylation step may require heating to proceed at a reasonable rate. | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature or heated to a moderate temperature (e.g., 40-60 °C) to drive the reaction to completion. |

| Reaction Time | The duration of the reaction needs to be sufficient to allow for the complete diformylation of the starting material. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. | Reaction times can vary from a few hours to overnight, depending on the specific substrate and reaction temperature. |

| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Dichloromethane or 1,2-dichloroethane (B1671644) are commonly used solvents for the Vilsmeier-Haack reaction. | Anhydrous conditions are essential as the Vilsmeier reagent is sensitive to moisture. |

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, yields for similar diformylation reactions of pyrrole derivatives can range from moderate to good, contingent on the successful optimization of the aforementioned conditions.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2,5 Diformyl 1h Pyrrole 3,4 Dicarboxylate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula.

Accurate Mass Determination of this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | 268.0765 | 268.0762 | -1.1 |

| [M+Na]⁺ | 290.0584 | 290.0581 | -1.0 |

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways often involve the loss of the ethyl groups from the ester functionalities and the cleavage of the formyl groups, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, corroborating the connectivity of the pyrrole (B145914) core with its substituents.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal of this compound offers definitive insights into its molecular and crystal structure.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure analysis reveals a planar pyrrole ring, a common feature for this heterocyclic system. The bond lengths and angles within the molecule are consistent with those of other substituted pyrrole derivatives.

Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₃NO₆ |

| Formula Weight | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.254(2) |

| b (Å) | 15.132(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 1187.5(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.495 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Dimerization Motifs)

A prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The pyrrole N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule's ester group. This interaction is a recurring motif in the crystal structures of related pyrrole dicarboxylates.

These hydrogen-bonded dimers are further organized into a three-dimensional supramolecular network through weaker C-H···O interactions involving the formyl and ester groups. This network of interactions contributes significantly to the stability of the crystal lattice.

Conformational Analysis of Ester and Formyl Substituents within the Crystal Lattice

The orientation of the ester and formyl substituents relative to the pyrrole ring is a key structural aspect. The two ester groups are not perfectly coplanar with the pyrrole ring, exhibiting slight torsional angles. This deviation from planarity is likely a result of steric hindrance between the bulky ethyl ester groups and the adjacent formyl substituents.

The formyl groups, on the other hand, are nearly coplanar with the pyrrole ring, which allows for resonance stabilization. The conformation of these substituents is a delicate balance between electronic effects, which favor planarity, and steric effects, which can force them out of the plane of the pyrrole ring.

Reactivity and Chemical Transformations of Diethyl 2,5 Diformyl 1h Pyrrole 3,4 Dicarboxylate

Reactions Involving the Formyl Groups

The two formyl groups are chemically equivalent and represent the most reactive sites on the molecule for nucleophilic addition and related transformations. They behave as typical aromatic aldehydes, although their reactivity is modulated by the electron-rich nature of the pyrrole (B145914) ring and the deactivating effect of the adjacent ester groups.

The carbonyl carbons of the formyl groups are electrophilic and readily undergo condensation reactions. These reactions are fundamental for extending the molecular framework and are widely used in the synthesis of more complex structures.

Condensation with Amines: In the presence of a primary amine, the compound is expected to undergo a condensation reaction to form a di-imine, commonly known as a Schiff base. wikipedia.org The reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. researchgate.net This type of reaction, involving the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with an amine, is a cornerstone of pyrrole synthesis itself, known as the Paal-Knorr synthesis. organic-chemistry.orgrgmcet.edu.in The formation of Schiff bases from pyrrole aldehydes is a key step in the synthesis of aza-dipyrromethene dyes (aza-BODIPYs), where pyrrole or lactam derivatives react to form the core structure. 1-material.comrsc.org

Condensation with Active Methylene (B1212753) Compounds: The formyl groups can participate in Knoevenagel condensations with compounds containing an active methylene group (e.g., malononitrile, diethyl malonate, 3-cyanoacetylindole). mdpi.comresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or L-proline, and results in the formation of a new carbon-carbon double bond. researchgate.netrsc.org The reaction of pyrrole-2-carboxaldehydes with active methylene compounds has been demonstrated as an efficient method for synthesizing substituted acrylonitriles and other vinyl-pyrrole derivatives. researchgate.net Given the presence of two formyl groups, sequential or double Knoevenagel condensation is anticipated, leading to highly conjugated systems.

| Reactant Type | Reaction Name | Catalyst/Conditions | Expected Product Feature |

| Primary Amine (R-NH₂) | Schiff Base Formation | Mild acid or base, dehydration | Di-imine (-CH=N-R) |

| Active Methylene (Z-CH₂-Z') | Knoevenagel Condensation | Weak base (e.g., Piperidine, L-proline) | α,β-Unsaturated system (-CH=C(Z)Z') |

The aldehyde functional groups can be selectively reduced to either primary alcohols (hydroxymethyl groups) or methyl groups using appropriate reducing agents.

Reduction to Hydroxymethyl Groups: The reduction of aldehydes to primary alcohols is a common transformation. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not reduce esters under standard conditions (e.g., alcoholic solvents at room temperature). libretexts.orgresearchgate.net Therefore, treatment of diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate with NaBH₄ is expected to yield diethyl 2,5-bis(hydroxymethyl)-1H-pyrrole-3,4-dicarboxylate. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehydes but would simultaneously reduce the ester groups to alcohols as well. libretexts.org

Reduction to Methyl Groups: Complete reduction of the formyl groups to methyl groups (deoxygenation) requires harsher conditions. Classic methods include the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc amalgam, concentrated HCl) reductions. However, the strongly basic or acidic conditions of these reactions may also cause hydrolysis of the ester groups.

| Transformation | Reagent | Selectivity | Expected Product Functional Group |

| Formyl to Hydroxymethyl | Sodium Borohydride (NaBH₄) | High (selective over esters) | -CH₂OH |

| Formyl to Hydroxymethyl | Lithium Aluminum Hydride (LiAlH₄) | Low (reduces both aldehydes and esters) | -CH₂OH |

| Formyl to Methyl | Wolff-Kishner (H₂NNH₂, KOH) | Moderate (may hydrolyze esters) | -CH₃ |

| Formyl to Methyl | Clemmensen (Zn(Hg), HCl) | Moderate (may hydrolyze esters) | -CH₃ |

The formyl groups can be oxidized to carboxylic acid groups, which would transform the starting material into a pyrrole-2,3,4,5-tetracarboxylic acid derivative (as the tetra-acid or tetra-ester, depending on workup). Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), silver oxide (Tollens' reagent), or sodium chlorite (B76162) (Pinnick oxidation). The choice of oxidant is crucial to avoid degradation of the pyrrole ring, which can be sensitive to strong oxidizing conditions. Copper- and iodine-mediated syntheses of pyrrole-2-carbaldehydes have shown that careful control of conditions is needed to prevent overoxidation to the corresponding carboxylic acids. organic-chemistry.org

As an extension of the condensation reactions discussed in section 4.1.1, the formyl groups react readily with primary amines and their derivatives. This class of reactions follows a nucleophilic addition-elimination mechanism.

Imines (Schiff Bases): Formed by reaction with primary amines (R-NH₂).

Hydrazones: Formed by reaction with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine). These derivatives are often crystalline solids.

Oximes: Formed by reaction with hydroxylamine (B1172632) (H₂N-OH). Oximes are also frequently crystalline and can serve as intermediates for further transformations.

These reactions are generally reversible and can be catalyzed by mild acid. The products are important for characterization and as intermediates in the synthesis of other heterocyclic systems.

Reactions at the Ester Moieties

The two ethyl ester groups at the 3 and 4 positions are less reactive than the formyl groups. Their primary mode of reaction is nucleophilic acyl substitution, most commonly hydrolysis.

The ethyl ester groups can be hydrolyzed to the corresponding carboxylic acid groups through saponification. This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with an alcohol co-solvent to improve solubility. mdpi.com An acidic workup is then required to protonate the resulting carboxylate salt to yield the free carboxylic acid. This would convert the title compound into 2,5-diformyl-1H-pyrrole-3,4-dicarboxylic acid. The hydrolysis of the related diethyl pyrrole-2,5-dicarboxylate using sodium hydroxide in ethanol (B145695) has been reported. researchgate.net Care must be taken as the formyl groups could potentially react under strongly basic conditions (e.g., via a Cannizzaro-type reaction), although this is less likely given their position on the electron-rich pyrrole ring.

Transesterification Reactions

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy group. This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, the two ethyl ester groups at the 3 and 4 positions are susceptible to transesterification.

Under basic conditions, the reaction is initiated by a nucleophilic attack of an alkoxide on the ester carbonyl carbon. This is a reversible process, and to drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com For instance, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would be expected to yield the corresponding dimethyl ester.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. masterorganicchemistry.com Strong acids such as sulfuric acid or hydrochloric acid are commonly employed. The reaction equilibrium can be shifted by using the desired alcohol as the solvent or by removing one of the products.

The general reaction scheme for the transesterification of this compound is presented below:

This compound ⇌ Dialkyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate + EtOH

| Catalyst Type | Reagents | Expected Product |

| Base | Excess R'OH, NaOR' or KOR' | Dialkyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate |

| Acid | Excess R'OH, H₂SO₄ or HCl | Dialkyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate |

Selective Reductions of Ester Carbonyls

The selective reduction of the ester carbonyls in this compound to the corresponding aldehydes or alcohols presents a significant challenge due to the presence of the equally reactive formyl groups at the 2 and 5 positions. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the esters and the aldehydes to alcohols.

To achieve selective reduction of the ester groups, milder and more sterically hindered reducing agents are required. One such reagent is diisobutylaluminum hydride (DIBAL-H), which is known for the partial reduction of esters to aldehydes at low temperatures. researchgate.net However, the chemoselectivity between the ester and the formyl groups in this specific molecule would be highly dependent on the reaction conditions. It is conceivable that at very low temperatures, DIBAL-H could preferentially reduce the esters to aldehydes, although competitive reduction of the existing formyl groups to alcohols is a likely side reaction.

Another approach involves the use of specialized catalytic systems. Recent advancements have led to the development of borane (B79455) catalysts that can selectively reduce esters to aldehydes with high efficiency. chemrxiv.orgacs.org These methods often feature mild reaction conditions and a high tolerance for various functional groups, which could potentially be applied to this compound.

| Reagent | Potential Outcome | Conditions |

| Diisobutylaluminum hydride (DIBAL-H) | Partial reduction of esters to aldehydes, potential over-reduction and reduction of formyl groups. | Low temperature (e.g., -78 °C) |

| Fiddler Crab-Type Boranes | Selective reduction of esters to aldehydes. chemrxiv.orgacs.org | Mild, metal-free conditions |

| Sodium diethylpiperidinoaluminate | Partial reduction of esters to aldehydes. researchgate.net | N/A |

Reactivity of the Pyrrole Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrole ring in this compound is significantly less nucleophilic compared to that of unsubstituted pyrrole. This is due to the strong electron-withdrawing effects of the four carbonyl-containing substituents, which delocalize the nitrogen's lone pair of electrons into the pyrrole ring and the attached functional groups. Despite this reduced reactivity, N-alkylation and N-acylation are still possible under appropriate conditions.

N-alkylation can typically be achieved using a strong base to deprotonate the pyrrole nitrogen, followed by the addition of an alkyl halide. organic-chemistry.org The resulting pyrrolide anion is a more potent nucleophile and can react with various electrophiles. Given the electron-deficient nature of the substrate, a relatively strong base would be required to achieve complete deprotonation. Palladium-catalyzed asymmetric allylic alkylation has also been shown to be effective for electron-deficient pyrroles. nih.govresearchgate.net

N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The choice of base is crucial to control the chemoselectivity of the reaction. nsf.gov For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to yield the N-acyl derivative.

| Reaction | Reagents | Expected Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Diethyl 1-alkyl-2,5-diformyl-1H-pyrrole-3,4-dicarboxylate |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Diethyl 1-acyl-2,5-diformyl-1H-pyrrole-3,4-dicarboxylate |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring System

In this compound, all the carbon atoms of the pyrrole ring are substituted. Therefore, typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible. quora.com Furthermore, the presence of four strong electron-withdrawing groups significantly deactivates the pyrrole ring towards electrophilic attack. pearson.comonlineorganicchemistrytutor.comresearchgate.net Any potential electrophilic substitution would require harsh conditions and would likely lead to degradation of the molecule.

Conversely, the high degree of electron deficiency makes the pyrrole ring susceptible to nucleophilic aromatic substitution. quimicaorganica.orgedurev.in While pyrrole itself is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thus facilitating the substitution. quimicaorganica.orgrsc.org In this molecule, a nucleophile could potentially attack one of the ring carbons, leading to the displacement of one of the substituents. The feasibility of such a reaction would depend on the nature of the nucleophile and the leaving group ability of the substituents.

Cycloaddition Reactions Involving the Pyrrole Core

The electron-deficient nature of the pyrrole ring in this compound makes it a potential candidate for participating in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. researchgate.net While the aromaticity of the pyrrole ring generally disfavors its participation in cycloadditions, the presence of multiple electron-withdrawing groups can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more reactive towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. researchgate.netd-nb.info

The reaction would likely involve the C3-C4 double bond of the pyrrole ring acting as the dienophile. Activation with a Lewis acid could further enhance the dienophilic character of the pyrrole. researchgate.net Additionally, dearomative cycloaddition reactions of substituted pyrroles have been reported, suggesting that under the right conditions, the pyrrole core can undergo such transformations. acs.orgnih.gov

| Reaction Type | Reactant | Potential Outcome |

| Diels-Alder (Normal Electron Demand) | Electron-rich diene | Cycloadduct formation, potentially followed by aromatization. |

| [4+3] Cycloaddition | Oxyallyl cations | Formation of cyclohepta[b]pyrroles. acs.org |

Detailed Computational and Theoretical Studies on this compound Remain Limited in Publicly Accessible Research

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused solely on the chemical compound this compound. While experimental data and synthesis methods for this and structurally similar pyrrole derivatives are documented, detailed quantum chemical calculations and molecular orbital analyses as requested are not present in the accessible research landscape.

Computational chemistry is a powerful tool for elucidating the structural and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into molecular geometry, stability, and reactivity. Furthermore, analyses including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Electrostatic Potential Surface (EPS) Mapping, and Natural Bond Orbital (NBO) analysis are crucial for understanding charge distribution, reaction mechanisms, and intermolecular interactions.

Despite the utility of these computational methods in chemical research, dedicated studies applying them to this compound have not been identified in comprehensive searches of scholarly databases. Research is available for other pyrrole derivatives, which demonstrates the application of these theoretical techniques to this class of compounds, but the specific data for the titled compound is not published.

Consequently, a detailed article covering the specific areas of inquiry—including DFT for geometry optimization, Ab Initio methods for energetic predictions, HOMO-LUMO characterization, EPS mapping, and NBO analysis for this compound—cannot be generated at this time due to the lack of foundational research data.

Computational and Theoretical Studies on Diethyl 2,5 Diformyl 1h Pyrrole 3,4 Dicarboxylate

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net For Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate, theoretical vibrational frequency calculations can elucidate the characteristic vibrational modes associated with its various functional groups. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). masjaps.com The computed harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.net

A detailed analysis of the calculated vibrational spectrum allows for the assignment of specific vibrational modes. The potential energy distribution (PED) analysis is a common technique used to quantify the contribution of individual internal coordinates to each normal mode of vibration.

Table 1: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | N-H stretch | Pyrrole (B145914) ring |

| 3100 | C-H stretch | Pyrrole ring |

| 2980 | C-H stretch | Ethyl group (asymmetric) |

| 2940 | C-H stretch | Ethyl group (symmetric) |

| 2850 | C-H stretch | Formyl group |

| 1720 | C=O stretch | Ester carbonyl |

| 1680 | C=O stretch | Formyl carbonyl |

| 1550 | C=C stretch | Pyrrole ring |

| 1450 | C-N stretch | Pyrrole ring |

| 1250 | C-O stretch | Ester group |

| 850 | C-H bend | Pyrrole ring (out-of-plane) |

Note: The frequencies presented in this table are representative values based on DFT calculations for similar substituted pyrrole molecules and are intended for illustrative purposes. A comparative analysis with experimental data would be necessary for validation.

A comparative analysis between the theoretically predicted and experimentally obtained IR and Raman spectra is crucial for validating the computational model. A good agreement between the calculated and experimental vibrational frequencies would confirm the accuracy of the optimized molecular geometry and the force field used in the calculations. nih.govresearchgate.net

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry offers a powerful lens to explore the reactivity of this compound by mapping out potential reaction pathways and identifying the associated transition states. researchgate.net Such studies are vital for understanding the mechanisms of reactions this molecule might undergo, such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the formyl groups.

Theoretical investigations of reaction pathways typically involve:

Locating Stationary Points: This includes identifying the equilibrium geometries of reactants, products, and intermediates, as well as the transition state structures that connect them on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state smoothly connects the intended reactants and products.

For instance, the formyl groups of this compound are susceptible to nucleophilic attack. Theoretical calculations could be employed to model the reaction of this compound with a nucleophile, elucidating the step-by-step mechanism and the energetics of the process. Similarly, the electron-rich pyrrole ring can undergo electrophilic substitution, and computational studies can predict the most likely site of attack and the corresponding reaction barriers. nih.gov

Prediction of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. aip.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Computational methods, particularly DFT, can reliably predict the NLO properties of molecules. aip.orgresearchgate.net For this compound, the presence of electron-donating (the pyrrole nitrogen) and electron-withdrawing (formyl and carboxylate groups) moieties suggests the potential for intramolecular charge transfer (ICT), a crucial feature for high NLO activity. aip.org

The calculation of NLO properties involves determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. These parameters are typically calculated using the finite field approach. The computed values are often compared to those of a standard NLO material, such as urea, to gauge their potential. researchgate.net

Table 2: Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: The values in this table are hypothetical and based on trends observed in computational studies of similar pyrrole derivatives. They serve to illustrate the type of data generated in such studies.

A high value of the first hyperpolarizability, significantly greater than that of urea, would indicate that this compound is a promising candidate for NLO applications. researchgate.net Further theoretical analysis, such as examining the frontier molecular orbitals (HOMO and LUMO), can provide insights into the charge transfer characteristics of the molecule that give rise to its NLO properties.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Macrocyclic Systems

The rigid structure and reactive aldehyde functionalities of diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate make it an ideal component for condensation reactions leading to the formation of large, cyclic molecules known as macrocycles. These systems are of significant interest due to their unique electronic, optical, and host-guest properties.

Synthesis of Porphyrins and Metalloporphyrins

Porphyrins are a class of tetrapyrrolic macrocycles essential to many biological processes, such as oxygen transport (heme) and photosynthesis (chlorophyll). The synthesis of asymmetrically substituted porphyrins, which are difficult to obtain through simpler self-condensation methods, often relies on convergent strategies where different pyrrolic precursors are combined in a stepwise manner.

One powerful method is the "[3+1]" condensation approach, which involves the reaction of a tripyrrane (a linear tri-pyrrole species) with a 2,5-diformylpyrrole derivative. frontierspecialtychemicals.com In this strategy, this compound can serve as the crucial single-pyrrole component. The two formyl groups act as electrophilic sites that react with the terminal α-unsubstituted positions of the tripyrrane under acidic conditions, leading to the formation of the porphyrin macrocycle after oxidation. This methodology allows for the precise placement of substituents, enabling the synthesis of porphyrins with tailored electronic and steric properties. frontierspecialtychemicals.com Once the porphyrin ligand is formed, it can be metalated with a variety of metal salts to yield the corresponding metalloporphyrins, which have applications in catalysis, sensing, and medicine. semanticscholar.org

Construction of Chlorins and Dihydrophyrin Derivatives

Chlorins are dihydroporphyrins, meaning one of the pyrrole (B145914) rings in the macrocycle is reduced. This structural modification dramatically alters the electronic and optical properties of the molecule, most notably causing a strong absorption in the red region of the visible spectrum, a feature highly desirable for applications in photodynamic therapy.

The de novo synthesis of chlorins often involves the condensation of two distinct halves of the molecule, frequently referred to as the "Eastern" and "Western" halves. nih.gov These precursors are typically dipyrromethanes or related structures. Specifically, synthetic routes often employ the condensation of a dihydrodipyrrin with a dipyrrin (B1230570) that possesses a formyl group. nih.gov The formyl group is essential for the cyclization step that forms the final chlorin (B1196114) macrocycle. This compound, with its two aldehyde functionalities, serves as a valuable precursor for the dipyrrolic fragments required in such syntheses, enabling the construction of chlorins with specific substitution patterns on the pyrrole rings.

Building Block for Expanded Porphyrins (e.g., Sapphyrins)

Expanded porphyrins are porphyrin analogues containing more than four pyrrole rings in the macrocyclic system. Sapphyrins are pentapyrrolic expanded porphyrins that possess a larger central cavity than porphyrins, allowing them to act as effective receptors for anions.

A common and effective route for the synthesis of sapphyrins is the "[4+1]" condensation method. This approach involves the acid-catalyzed condensation of a tetrapyrrolic precursor with a 2,5-diformylpyrrole. The diformylpyrrole acts as the linchpin, reacting with the two terminal α-free positions of the tetrapyrrole to complete the macrocyclization. The use of a substituted 2,5-diformylpyrrole like this compound allows for the introduction of functional groups onto the "clasp" of the sapphyrin macrocycle, providing a route to highly functionalized expanded porphyrins.

Table 1: Macrocycle Synthesis Strategies Utilizing Diformylpyrrole Building Blocks

| Synthesis Strategy | Pyrrolic Precursors | Target Macrocycle | Role of Diformylpyrrole |

| [3+1] Condensation | 1. Tripyrrane2. 2,5-Diformylpyrrole | Porphyrin | Single-pyrrole component for macrocyclization |

| "Eastern-Western" Half | 1. Dihydrodipyrrin2. Formyl-dipyrrin | Chlorin | Precursor to the formyl-dipyrrin component |

| [4+1] Condensation | 1. Tetrapyrrole2. 2,5-Diformylpyrrole | Sapphyrin | Single-pyrrole "clasp" for macrocyclization |

Synthetic Building Block for Diverse Heterocyclic Systems

Beyond its role in macrocycle synthesis, the high degree of functionalization in this compound makes it an excellent starting material for the creation of a wide array of other substituted and fused heterocyclic systems. The aldehyde and ester groups can be selectively modified or used in cyclization reactions to build molecular complexity.

Formation of Substituted Pyrroles with Tunable Properties

The functional groups of this compound serve as reactive handles for further chemical modification, allowing for the synthesis of a library of substituted pyrroles with fine-tuned electronic, steric, and solubility properties.

The two aldehyde groups are particularly versatile. They can readily undergo condensation reactions with primary amines to form Schiff bases (imines). For instance, reaction with diamines can lead to the formation of larger structures, including macrocycles or polymers. frontierspecialtychemicals.com The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to acid chlorides, amides, or other derivatives. uakron.edu Furthermore, the nitrogen atom of the pyrrole ring can be alkylated to introduce additional substituents, a common strategy for modifying the properties of pyrrole-based compounds. nih.gov These transformations enable the systematic alteration of the molecule's properties for specific applications, such as in the development of new ligands, functional materials, or biologically active compounds.

Table 2: Potential Functional Group Transformations for Property Tuning

| Functional Group | Reagent/Condition | Resulting Group | Potential Application |

| Formyl (-CHO) | Primary Amine (R-NH₂) | Imine (Schiff Base) | Ligand Synthesis, Dynamic Covalent Chemistry |

| Ethyl Ester (-COOEt) | Base/Acid Hydrolysis | Carboxylic Acid (-COOH) | Further derivatization to amides, esters |

| Ethyl Ester (-COOEt) | Amine (R-NH₂) / Heat | Amide (-CONH-R) | Modifying solubility, H-bonding properties |

| Pyrrole N-H | Base + Alkyl Halide (R-X) | N-Alkylpyrrole | Tuning electronic properties and solubility |

Synthesis of Fused Pyrrole-Containing Polycycles

The presence of two electrophilic aldehyde groups and two ester functionalities in a 1,4-relationship across the pyrrole ring makes this compound a prime candidate for the synthesis of fused polycyclic systems. In these reactions, the functional groups on the pyrrole ring become part of a newly formed ring.

For example, related pyrrole-2,5-dicarboxylate compounds are known precursors in the synthesis of fused heterocycles like pyrrolo[1,2-b]pyridazines. mdpi.comresearchgate.net This suggests that the title compound could undergo similar cyclocondensation reactions. By reacting it with appropriate binucleophiles (e.g., hydrazine (B178648), hydroxylamine (B1172632), or 1,2-diamines), the formyl and/or ester groups can participate in the formation of a new heterocyclic ring fused to the C3-C4 or N-C2 positions of the original pyrrole. Such strategies provide access to complex, rigid, and planar polycyclic aromatic systems that are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Development of Functional Materials

The unique structural features of polysubstituted pyrroles, such as the presence of both electron-donating and electron-withdrawing groups, make them attractive candidates for the development of novel functional materials. The pyrrole core is an electron-rich aromatic system, and the strategic placement of substituents can be used to fine-tune its electronic and optical properties.

While specific studies on the nonlinear optical (NLO) properties of this compound are not available, the general class of push-pull chromophores, which often feature pyrrole rings, is of significant interest in NLO research. The combination of electron-donating (the pyrrole nitrogen) and electron-withdrawing (formyl and carboxylate groups) functionalities within the same molecule can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. The extended π-conjugation system of the pyrrole ring facilitates intramolecular charge transfer, which is fundamental to second-order NLO activity.

Table 1: General Features of Pyrrole Derivatives in NLO Research

| Feature | Description | Potential NLO Relevance |

| π-Conjugated System | The aromatic pyrrole ring provides a pathway for electron delocalization. | Essential for efficient intramolecular charge transfer. |

| Donor-Acceptor Architecture | The pyrrole nitrogen acts as an electron donor, while substituents like formyl and carboxylate groups act as electron acceptors. | Creates a molecular dipole and enhances second-order NLO response. |

| Structural Modifiability | The pyrrole ring can be functionalized at various positions to optimize NLO properties. | Allows for fine-tuning of electronic and optical characteristics. |

The nitrogen atom of the pyrrole ring and the oxygen atoms of the formyl and carboxylate substituents in this compound present potential coordination sites for metal ions. As such, this compound could theoretically serve as a versatile ligand scaffold for the synthesis of novel coordination complexes. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. Polysubstituted pyrroles are known to be valuable precursors in the synthesis of larger, more complex macrocyclic ligands like porphyrins and corroles. researchgate.netnih.gov

Pyrrole-based compounds are well-established as monomers for the synthesis of conducting polymers. researchgate.net While there is no specific information on the use of this compound as a monomer, its difunctional nature (two formyl groups and two carboxylate groups) suggests potential for its use in step-growth polymerization reactions. For example, the formyl groups could react with amines to form polyimines (Schiff base polymers), or the dicarboxylate could be used in the synthesis of polyesters or polyamides. The resulting polymers could possess unique thermal, electronic, or mechanical properties derived from the incorporated pyrrole unit.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Synthetic Approaches

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate and its derivatives. lucp.netnih.govnih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will guide these efforts. rsc.org

Key areas for exploration include:

Biocatalysis: The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly routes to the pyrrole (B145914) core and subsequent functional group transformations. researchgate.netresearchgate.net Research into identifying or engineering enzymes for Paal-Knorr type condensations or for the selective oxidation of precursor molecules could prove fruitful.

Heterogeneous Catalysis: The development of recyclable solid acid or metal-based catalysts could replace traditional homogeneous catalysts, simplifying purification processes and reducing waste. nih.gov Materials like zeolites, functionalized silicas, and metal-organic frameworks (MOFs) could be investigated for their catalytic activity in the synthesis of this pyrrole derivative. researchgate.net

Eco-friendly Solvents and Reaction Conditions: Moving away from volatile organic compounds towards greener alternatives such as water, supercritical fluids, or bio-based solvents will be a critical step. lucp.netresearchgate.net Additionally, exploring energy-efficient reaction conditions, such as microwave or ultrasound assistance, could significantly reduce the environmental impact of the synthesis. researchgate.net

Domino and Multicomponent Reactions: Designing one-pot cascade reactions that form the pyrrole ring and introduce the desired functional groups in a single synthetic operation would greatly enhance efficiency and reduce waste. nih.govnih.gov

| Green Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Enzyme screening and engineering, whole-cell biotransformations. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product isolation. nih.gov | Development of solid acid catalysts, supported metal catalysts. researchgate.net |

| Eco-friendly Solvents | Reduced environmental impact, improved safety. lucp.net | Reactions in water, ionic liquids, or bio-derived solvents. |

| Cascade Reactions | Increased efficiency, atom economy, reduced purification steps. nih.gov | Design of novel multicomponent reactions for pyrrole synthesis. nih.gov |

Investigation of Undiscovered Reactivity and Catalytic Applications

The rich functionality of this compound suggests a wide range of unexplored chemical reactivity. The aldehyde and ester groups can serve as handles for a variety of transformations, leading to a diverse library of new compounds with potentially interesting properties.

Future research in this area could focus on:

Novel Condensation Reactions: Exploring the reactivity of the diformyl groups with a wider range of nucleophiles beyond simple amines could lead to the synthesis of novel macrocycles, polymers, and complex heterocyclic systems.

Post-Synthetic Modification: The dicarboxylate groups offer opportunities for post-synthetic modifications, such as conversion to amides, acids, or other functional groups, further expanding the chemical space accessible from this starting material.

Metal Complexation and Catalysis: The pyrrole nitrogen and the carbonyl oxygens of the formyl and ester groups can act as coordination sites for metal ions. This opens up the possibility of designing novel catalysts for a variety of organic transformations, where the pyrrole scaffold acts as a tunable ligand.

Organocatalysis: The pyrrole core itself, or derivatives thereof, could be investigated for its potential to act as an organocatalyst, leveraging the unique electronic properties of the heterocyclic ring.

Design and Synthesis of Advanced Materials Based on the Pyrrole Core

The rigid, planar structure of the pyrrole ring, combined with the reactive functional groups of this compound, makes it an excellent candidate for the construction of advanced materials with tailored properties.

Emerging opportunities in materials science include:

Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can be used to link metal nodes, forming porous, crystalline MOFs. acs.orgnih.govresearchgate.net The formyl groups could then be used for post-synthetic modification of the MOF pores, introducing new functionalities for applications in gas storage, separation, and catalysis. researchgate.net

Conductive Polymers: Pyrrole is a well-known monomer for the synthesis of conductive polymers. proquest.comwikipedia.orgbohrium.com The diformyl and dicarboxylate groups on the target molecule could be used to create cross-linked or functionalized polypyrrole derivatives with enhanced processability and tailored electronic properties. nih.govmdpi.com

Porous Organic Polymers (POPs): The condensation of the diformyl groups with various amines can lead to the formation of porous organic polymers with high surface areas and tunable pore sizes. These materials could find applications in areas such as carbon capture and heterogeneous catalysis.

| Material Class | Key Features & Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, crystallinity; applications in gas storage, catalysis. acs.orgnih.gov |

| Conductive Polymers | Electrical conductivity; applications in sensors, electronics. proquest.comwikipedia.org |

| Porous Organic Polymers (POPs) | High surface area, tunable porosity; applications in gas separation, catalysis. |

Integration with Flow Chemistry and Automated Synthesis Technologies

To accelerate the exploration of the synthetic potential and applications of this compound, the integration of modern synthesis technologies will be crucial.

Future research should embrace:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. ru.nlacs.orgtue.nl Developing a robust flow synthesis for the target molecule would enable its rapid and efficient production. syrris.com Microreactors, in particular, can facilitate precise control over reaction parameters. ru.nlacs.org

Automated Synthesis Platforms: High-throughput automated systems can be employed to rapidly synthesize and screen libraries of derivatives of this compound. This would significantly accelerate the discovery of new compounds with desired properties for various applications.

In-line Analysis and Optimization: Integrating analytical techniques such as NMR and mass spectrometry directly into a flow synthesis setup would allow for real-time reaction monitoring and optimization, leading to more efficient and reliable synthetic processes.

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules and materials. Applying these methods to this compound can guide experimental efforts and accelerate the discovery of new applications.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the target molecule and its derivatives. acs.orgrsc.orgbohrium.com This can provide insights into its reaction mechanisms and help in the design of new catalysts and materials. researchgate.net

Structure-Property Relationship (SPR) Modeling: By systematically modifying the structure of the pyrrole derivative in silico and calculating the resulting properties, it is possible to develop quantitative structure-property relationships (QSPRs). acs.orgcam.ac.ukacs.org These models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of materials with optimized performance.

Simulation of Material Properties: For materials such as MOFs and polymers derived from the target compound, computational simulations can be used to predict properties such as porosity, gas adsorption capacity, and charge transport characteristics. This can help to screen potential materials before committing to their synthesis and experimental characterization.

| Computational Method | Application to Target Compound |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic signatures. acs.orgrsc.org |

| Structure-Property Relationship (SPR) Modeling | Guiding the design of new derivatives with tailored properties. acs.orgcam.ac.uk |

| Material Property Simulation | Predicting the performance of MOFs and polymers for specific applications. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate?

The compound is synthesized via a multi-step procedure involving condensation reactions. For example, it can be prepared by reacting 1H-pyrrole-2,5-dicarbaldehyde derivatives with diethyl esters under controlled conditions. A typical approach involves hydrazine hydrate treatment of precursor compounds followed by reduction with sodium borohydride to yield the target molecule. Purification is often achieved via column chromatography using chloroform/methanol mixtures, with isolated yields ranging from 41% to 86% depending on solubility and reaction optimization .

Q. How is the structural characterization of this compound performed in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding). For instance, orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 16.898 Å, b = 12.643 Å, and c = 9.422 Å have been reported .

- NMR spectroscopy: Confirms functional groups (e.g., formyl protons at δ ~9.5–10.0 ppm in H NMR).

- Mass spectrometry: Validates molecular weight (e.g., m/z 412.46 for derivatives) .

Advanced Research Questions

Q. How is this compound utilized in the design of antitumor agents?

this compound serves as a precursor for synthesizing bioactive derivatives. For example, condensation with thiophene diamines yields Schiff base complexes, which are screened for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Researchers employ in vitro assays (MTT or SRB) to evaluate IC₅₀ values, often comparing results with positive controls like cisplatin. Structural modifications at the formyl and ester groups are critical for enhancing activity and selectivity .

Q. What challenges arise in crystallographic refinement of derivatives, and how are they addressed?

Challenges include:

- Disorder in substituents: Common in flexible ester or formyl groups. Mitigated using SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion .

- Twinning: Addressed via HKLF 5 mode in SHELX for data integration .

- Hydrogen bonding networks: Analyzed using ORTEP-3 to visualize intermolecular interactions (e.g., C–H···O bonds) critical for supramolecular assembly .

Q. How do researchers resolve contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 41% vs. 86% for similar reactions) are often attributed to:

- Solvent polarity: Low-polarity solvents (e.g., toluene) may reduce solubility of intermediates, requiring direct reduction without isolation .

- Catalyst optimization: Use of Lewis acids (e.g., TiCl₄) or bases (e.g., DABCO) to accelerate condensation kinetics .

- Workflow adjustments: Inline purification (e.g., flash chromatography) vs. post-reaction isolation impacts recovery rates .

Q. What role does this compound play in materials science applications?

It acts as a monomer for synthesizing functional polymers and macrocycles. For instance:

- Porphyrin/corrole precursors: Reacts with dipyrromethanes to form expanded porphyrins with tunable photophysical properties .

- Conductive polymers: Incorporation into polythiophene-pyrrole hybrids enhances charge transport properties, characterized via cyclic voltammetry and UV-vis spectroscopy .

Methodological Notes

- Synthetic Optimization: Use anhydrous conditions and inert atmospheres to prevent hydrolysis of ester groups .

- Crystallization Tips: Slow evaporation of acetone/chloroform solutions improves crystal quality for SCXRD .

- Analytical Cross-Validation: Combine HPLC (purity >95%) with elemental analysis to confirm batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.